molecular formula C36H28Cu2O16 B1217832 Copper aspirinate CAS No. 23642-01-5

Copper aspirinate

Cat. No.: B1217832
CAS No.: 23642-01-5
M. Wt: 843.7 g/mol
InChI Key: BXBJCCCIFADZBU-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: Copper aspirinate can be synthesized through several methods. One common approach involves dissolving an excess of acetylsalicylic acid in aqueous sodium carbonate. Sodium hydroxide is not suitable for this purpose as it hydrolyzes acetylsalicylic acid into salicylic acid and sodium acetate. The resulting solution is filtered to remove any undissolved acetylsalicylic acid and then mixed with a solution containing copper (II) sulfate. This reaction precipitates bright blue crystals of this compound, which can be filtered, washed, and dried .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity of reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Copper aspirinate undergoes various chemical reactions, including:

    Oxidation: this compound can participate in redox reactions due to the presence of copper (II) ions.

    Substitution: The acetylsalicylic acid ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Substitution Reactions: Ligand substitution can be achieved using reagents like ammonia or other coordinating ligands.

Major Products:

    Oxidation: The oxidation of this compound can lead to the formation of copper (III) complexes or other oxidized species.

    Substitution: Substitution reactions result in the formation of new copper complexes with different ligands.

Scientific Research Applications

Mechanism of Action

Copper aspirinate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Copper aspirinate can be compared with other similar compounds, such as:

Uniqueness: this compound’s combination of anti-inflammatory and antioxidant activities, along with its potential therapeutic applications, distinguishes it from other metal-aspirin complexes. Its ability to mimic superoxide dismutase activity adds to its uniqueness and potential for treating oxidative stress-related diseases .

Properties

CAS No.

23642-01-5

Molecular Formula

C36H28Cu2O16

Molecular Weight

843.7 g/mol

IUPAC Name

dicopper;2-acetyloxybenzoate

InChI

InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4

InChI Key

BXBJCCCIFADZBU-UHFFFAOYSA-J

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2]

Key on ui other cas no.

23642-01-5

Synonyms

copper aspirinate
Cu-aspirinate
cupric aspirin complex
tetrakis-mu-acetylsalicylato-dicopper(II)

Origin of Product

United States

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